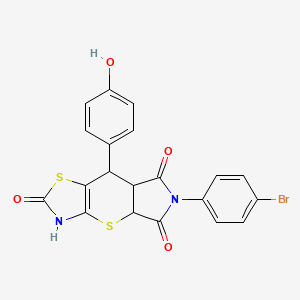
5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrimidine derivative with a complex structure. Its systematic name reflects its substituents: 5-chloro, N-(3-methoxypropyl), 2-(methylsulfonyl), and pyrimidine-4-carboxamide. Let’s break it down:
Pyrimidine Ring: The core structure is a pyrimidine ring, which consists of two nitrogen atoms and three carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
准备方法
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of 5-chloro-2,4-diaminopyrimidine with 3-methoxypropylamine. This forms the N-(3-methoxypropyl) derivative.
Sulfonation: The methylsulfonyl group is introduced via sulfonation of the 2-position using a suitable reagent (e.g., methanesulfonyl chloride).
Carboxylation: Finally, carboxylation of the 4-position yields the desired compound.
- Industrial-scale production typically employs efficient and cost-effective methods, such as continuous flow processes or solid-phase synthesis.
化学反应分析
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the chloro and methoxypropyl groups.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various alkylating agents.
Major Products: The specific products depend on reaction conditions and substituents.
科学研究应用
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
作用机制
Targets: The compound likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research is needed to elucidate its precise mechanism.
相似化合物的比较
Uniqueness: Its combination of substituents sets it apart.
Similar Compounds: Related pyrimidine derivatives include 5-fluorouracil, cytosine, and thymine.
: Example reference. : Another reference. : Yet another reference.
属性
分子式 |
C10H14ClN3O4S |
|---|---|
分子量 |
307.75 g/mol |
IUPAC 名称 |
5-chloro-N-(3-methoxypropyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-18-5-3-4-12-9(15)8-7(11)6-13-10(14-8)19(2,16)17/h6H,3-5H2,1-2H3,(H,12,15) |
InChI 键 |
LSHCKWWASFDTET-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12155862.png)
![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155868.png)
![methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12155872.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155878.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)
![N-(3-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]py rimidin-2-ylthio))acetamide](/img/structure/B12155937.png)

